2-(4-Methylphenyl)oxane-3-carboxylic acid
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Overview
Description
2-(4-Methylphenyl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by its IUPAC name, (2R,3R)-2-(p-tolyl)tetrahydro-2H-pyran-3-carboxylic acid . This compound is characterized by the presence of an oxane ring substituted with a 4-methylphenyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 2-(4-Methylphenyl)oxane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst to form the oxane ring . The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(4-Methylphenyl)oxane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylphenyl)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylphenyl)oxane-3-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Methylphenyl)oxane-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-(4-Methylphenyl)tetrahydrofuran-3-carboxylic acid: This compound has a tetrahydrofuran ring instead of an oxane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)12-11(13(14)15)3-2-8-16-12/h4-7,11-12H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
SMIUTUKGLHUEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)C(=O)O |
Origin of Product |
United States |
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